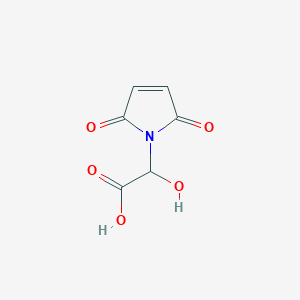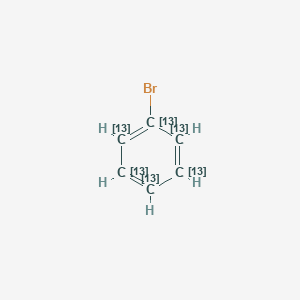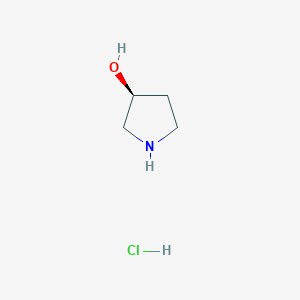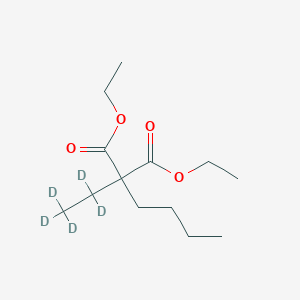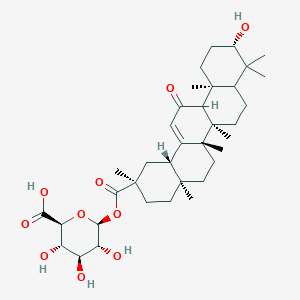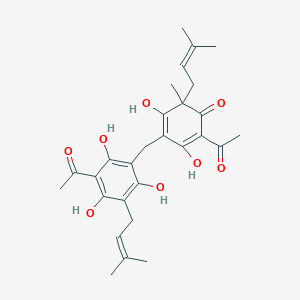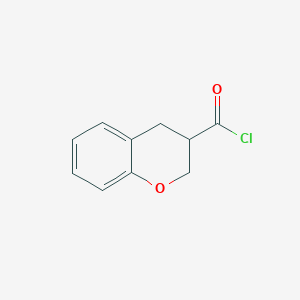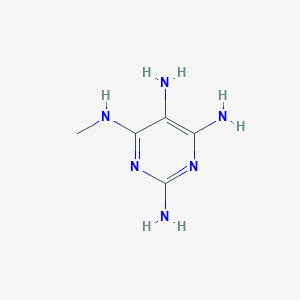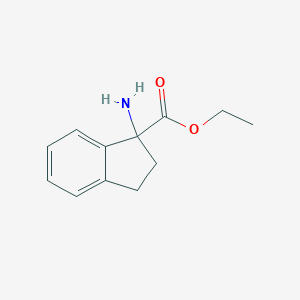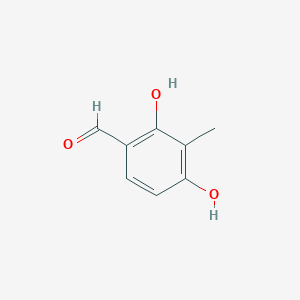
2,4-Dihydroxy-3-methylbenzaldehyde
概要
説明
Synthesis Analysis The synthesis of compounds closely related to 2,4-Dihydroxy-3-methylbenzaldehyde involves several steps, often starting from non-aromatic precursors. For example, the synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde, a probe used in the synthesis of biologically relevant molecules, is achieved in multiple steps, including cyclisation, aromatisation, formylation, Baeyer–Villiger oxidation, hydrolysis, methylation, ortho-formylation, and selective demethylation (Collins et al., 2016). Similar compounds, such as 3,4-dihydroxybenzaldehyde, have been synthesized from vanillin through demethylation, achieving high yields and purity (Zhao Shi-kui, 2006).
Molecular Structure Analysis While specific studies on the molecular structure of 2,4-Dihydroxy-3-methylbenzaldehyde are not available, related compounds show complex molecular structures. For instance, in the case of 2-hydroxybenzaldehydes, reactions with alkynes, alkenes, or allenes demonstrate intricate molecular interactions and selectivity based on substituents and functional groups (Kokubo et al., 1999).
Chemical Reactions and Properties 2,4-Dihydroxybenzaldehyde and its derivatives participate in various chemical reactions. For example, 2-hydroxybenzaldehydes react efficiently with alkynes in the presence of a rhodium-based catalyst system to produce 2-alkenoylphenols (Kokubo et al., 1999). Also, selective ortho-bromination of substituted benzaldoximes using palladium-catalyzed C-H activation has been reported, demonstrating the reactivity of these compounds towards halogenation (Dubost et al., 2011).
Physical Properties Analysis The physical properties of 2,4-Dihydroxy-3-methylbenzaldehyde are not explicitly detailed in the literature. However, studies on similar compounds, such as 3,4-dihydroxybenzaldehyde, synthesized from catechol and glyoxylic acid, offer insights into the physical properties of these types of compounds, which include solubility, melting points, and stability under various conditions (Li Yao-xian, 2008).
Chemical Properties Analysis The chemical properties of 2,4-Dihydroxy-3-methylbenzaldehyde, similar to its structural analogs, are characterized by their reactivity in various chemical reactions. As an example, the methylation of 3,4-dihydroxybenzaldehyde to form vanillin and isovanillin in aqueous solution provides insight into the electrophilic substitution reactions these compounds can undergo (Sugata et al., 1989).
科学的研究の応用
Application in Natural Compounds Research
- Summary of the Application : 2,4-Dihydroxy-3-methylbenzaldehyde has been identified as a compound isolated from a mangrove fungus (No. ZZF 32) from the South China Sea . This research is part of an ongoing program to search for new bioactive natural compounds .
- Methods of Application or Experimental Procedures : The compound was isolated from the ethyl acetate extract of the marine fungus. The structure of the compound was established by comprehensive analysis of the spectral data, especially 2D NMR spectral results .
- Results or Outcomes : Two new benzaldehyde derivatives were discovered, including 6-ethyl-2-hydroxy-4-methoxy-3-methylbenzaldehyde and 6-ethyl-2,4-dihydroxy-3-methylbenzaldehyde .
Application in Synthesis of Anti-proliferative Compounds
- Summary of the Application : 2,4-Dihydroxy-3-methylbenzaldehyde is used as a reactant in the synthesis of 3-benzo[b]thiophenecoumarin . This compound has shown potent anti-proliferative activity against breast cancer cell lines .
- Results or Outcomes : The synthesized 3-benzo[b]thiophenecoumarin has demonstrated potent anti-proliferative activity against breast cancer cell lines .
Application in Phase Transfer Catalyzed Polymerization
- Summary of the Application : 2,4-Dihydroxy-3-methylbenzaldehyde is used as a reagent during the phase transfer catalyzed polymerization of 4-hydroxy-3,5-dimethylbenzyl alcohol .
- Results or Outcomes : The synthesized polymer from this process could have various applications depending on its properties .
Safety And Hazards
特性
IUPAC Name |
2,4-dihydroxy-3-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-7(10)3-2-6(4-9)8(5)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPMHYFEQDBXPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064161 | |
| Record name | Benzaldehyde, 2,4-dihydroxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dihydroxy-3-methylbenzaldehyde | |
CAS RN |
6248-20-0 | |
| Record name | 2,4-Dihydroxy-3-methylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6248-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dihydroxy-3-methylbenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006248200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, 2,4-dihydroxy-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzaldehyde, 2,4-dihydroxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dihydroxy-3-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.790 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIHYDROXY-3-METHYLBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X373W842S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


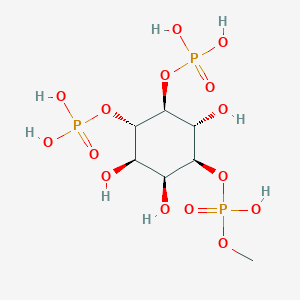
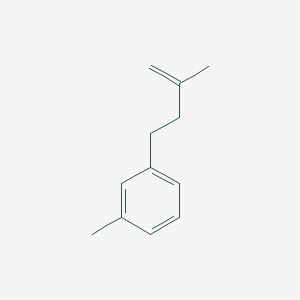
![2-Nitro-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B51937.png)
![Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl-](/img/structure/B51940.png)
